8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione
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Overview
Description
8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an azepane ring, a hexyl chain, and a methyl group attached to the purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an azepane-containing reagent under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(Azepan-1-yl)-7-(3-phenoxypropyl)-3-methylpurine-2,6-dione
- 1-(2-(Azepan-1-yl)nicotinoyl)guanidine
Uniqueness
8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione is unique due to its specific combination of an azepane ring, hexyl chain, and methyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-(azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-3-4-5-10-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-8-6-7-9-12-22/h3-13H2,1-2H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXJVGYWRITSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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